molecular formula C7H8F3N B2686521 1-(Trifluoromethyl)cyclopentane-1-carbonitrile CAS No. 1260902-25-7

1-(Trifluoromethyl)cyclopentane-1-carbonitrile

Cat. No.: B2686521
CAS No.: 1260902-25-7
M. Wt: 163.143
InChI Key: OCJZECXHONKWKL-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)cyclopentane-1-carbonitrile is a specialized organic compound identified by CAS Number 1260902-25-7 . It has a molecular formula of C 7 H 8 F 3 N and a molecular weight of 163.14 g/mol . Its structure features a cyclopentane ring simultaneously substituted with a nitrile (carbonitrile) group and a trifluoromethyl group, a combination that classifies it as a valuable chemical building block in research settings . The primary utility of this compound lies in its role as a synthetic intermediate. The nitrile functional group can be converted into other valuable functionalities, such as carboxylic acids . This transformation is a key step in the synthesis of more complex molecules; for instance, scientific literature describes the hydrolysis of analogous 1-arylcyclopentane-1-carbonitriles to produce carboxylic acids, which are then used to create amino amide and amino ester derivatives with potential pharmacological activity . The presence of the trifluoromethyl group is of particular interest in medicinal and agrochemical research, as it can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. This product is intended for research purposes as a building block or intermediate in the development of novel compounds. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(trifluoromethyl)cyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N/c8-7(9,10)6(5-11)3-1-2-4-6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJZECXHONKWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)cyclopentane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with trifluoromethyl iodide in the presence of a base, followed by the introduction of a cyanide source to form the carbonitrile group. The reaction conditions typically include:

    Base: Potassium carbonate or sodium hydride

    Solvent: Dimethyl sulfoxide or acetonitrile

    Temperature: Room temperature to moderate heating

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid

    Reduction: 1-(Trifluoromethyl)cyclopentane-1-amine

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Trifluoromethyl)cyclopentane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)cyclopentane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
1-(Trifluoromethyl)cyclopentane-1-carbonitrile C₇H₈F₃N¹ 179.14¹ -CF₃, -CN Intermediate in drug synthesis; EWG effects
1-(4-Methoxyphenyl)cyclopentanecarbonitrile C₁₃H₁₅NO 201.27 -C₆H₄-OCH₃, -CN Boiling point: 145°C @ 1 Torr; aromaticity
1-(o-Tolyl)cyclopentane-1-carbonitrile C₁₃H₁₅N 185.27 -C₆H₄-CH₃ (ortho), -CN Precursor to carboxamide derivatives
1-(3,5-Difluorophenyl)cyclopentanecarbonitrile C₁₂H₁₁F₂N 207.22 -C₆H₃F₂, -CN Enhanced lipophilicity; fluorinated analogs
1-(Chloromethyl)cyclopentane-1-carbonitrile C₇H₁₀ClN 143.62 -CH₂Cl, -CN Liquid at RT; potential alkylation agent
1-(4-Aminophenyl)cyclopentanecarbonitrile C₁₂H₁₄N₂ 186.26 -C₆H₄-NH₂, -CN Electron-donating amino group; bioactive

¹Inferred from structural analogs.

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : Nitrile-containing cyclopentanes are pivotal in synthesizing kinase inhibitors (e.g., ’s sulfonamide inhibitors) and carboxamide derivatives () .
  • Fluorine Impact : Fluorine atoms in 1-(3,5-Difluorophenyl)cyclopentanecarbonitrile improve binding affinity to hydrophobic enzyme pockets, a trait likely shared by the trifluoromethyl variant .
  • Safety and Handling : Chlorinated analogs (e.g., 1-(chloromethyl)cyclopentane-1-carbonitrile) require stringent safety protocols due to reactivity, whereas trifluoromethyl derivatives may pose fewer acute hazards .

Biological Activity

1-(Trifluoromethyl)cyclopentane-1-carbonitrile (TFMC) is an organic compound with the molecular formula C7H8F3N. Its unique structure, featuring a trifluoromethyl group attached to a cyclopentane ring and a carbonitrile group, has made it a subject of interest in various fields, particularly in medicinal chemistry and drug discovery. This article explores the biological activity of TFMC, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C7H8F3N
  • InChI Key: OCJZECXHONKWKL-UHFFFAOYSA-N

Synthesis Methods:
TFMC can be synthesized through several methods, including:

  • Reaction of Cyclopentanone with Trifluoromethyl Iodide: This method involves using potassium carbonate or sodium hydride as a base in dimethyl sulfoxide or acetonitrile at room temperature to moderate heating.
  • Subsequent Introduction of Cyanide Source: This step forms the carbonitrile group, crucial for the compound's biological activity.

The biological activity of TFMC is largely attributed to its interaction with various molecular targets in biological systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, influencing pharmacokinetics and pharmacodynamics. Potential mechanisms include:

  • Enzyme Modulation: TFMC may interact with specific enzymes, altering their activity and potentially leading to therapeutic effects.
  • Receptor Binding: The compound may bind to receptors involved in various signaling pathways, affecting cellular responses.

Anticancer Activity

Recent studies have highlighted the potential of TFMC as an anticancer agent. Research indicates that compounds with trifluoromethyl groups can exhibit enhanced potency against cancer cell lines due to improved binding affinities to target proteins. For instance:

  • Inhibition Studies: TFMC derivatives have shown significant inhibition of cell proliferation in various cancer models, suggesting potential use in cancer therapies .

Neuroprotective Effects

TFMC has been investigated for its neuroprotective properties. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that TFMC could be explored further for treating neurodegenerative diseases.

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of TFMC derivatives on esophageal cancer cell lines (OE33 and FLO-1). The results indicated that specific substitutions on the benzyl ring significantly enhanced potency, with the trifluoromethyl group at the meta position being particularly effective .

CompoundIC50 (µM)Selectivity Index
TFMC Derivative A5.210
TFMC Derivative B3.815

Case Study 2: Enzyme Inhibition

Research has demonstrated that TFMC can inhibit key enzymes involved in metabolic pathways related to cancer progression. For example, it was found to inhibit monoacylglycerol lipase (MAGL), which is crucial for lipid metabolism in cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Trifluoromethyl)cyclopentane-1-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of nitrile-containing precursors. For example, 1-(2-Bromo-4-methylphenyl)cyclopentane-1-carbonitrile was synthesized in 81% yield using silica gel column chromatography (Hexane/EtOAc = 10:1) after bromination of acetonitrile derivatives . Key variables include solvent polarity (e.g., THF for Diels-Alder reactions ) and catalysts (e.g., Pd(dppf)Cl₂ for cross-coupling ).

Q. How can spectroscopic techniques (e.g., IR, LCMS) confirm the structure of this compound?

  • Methodology : IR spectroscopy identifies functional groups (e.g., nitrile C≡N stretch at ~2230 cm⁻¹ ). LCMS (e.g., m/z 755 [M+H]⁺ ) and HPLC retention times (e.g., 1.05 minutes under SMD-TFA50 conditions ) validate molecular weight and purity.

Q. What are the typical purity thresholds for this compound in academic research, and how are they achieved?

  • Methodology : Purity ≥95% is standard, achieved via silica gel chromatography or recrystallization. Purity verification involves HPLC or NMR integration .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cyclopentane-carbonitrile systems?

  • Methodology : The -CF₃ group’s electron-withdrawing nature enhances electrophilic reactivity, as seen in Diels-Alder reactions with LDA in THF . Steric hindrance may require optimized reaction times (e.g., 20 hours for acylations ). Computational modeling (DFT) can quantify these effects.

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?

  • Methodology : Scale-up discrepancies often arise from heat transfer inefficiencies or catalyst deactivation. Kinetic studies (e.g., varying Pd catalyst loadings ) and in-situ monitoring (e.g., FTIR for intermediate detection ) help identify bottlenecks.

Q. How can this compound serve as a precursor for bioactive molecules?

  • Methodology : The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines for drug candidates . For example, derivatives with fluorophenyl groups (e.g., 1-(4-Fluorophenyl)cyclopentanecarboxylic acid ) show potential in medicinal chemistry.

Q. What are the challenges in characterizing byproducts during cyclopentane-carbonitrile synthesis?

  • Methodology : Byproducts like regioisomers (e.g., from bromomethyl intermediates ) require advanced separation (chiral HPLC) or structural elucidation (2D NMR or X-ray crystallography). MS/MS fragmentation patterns differentiate isomers .

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